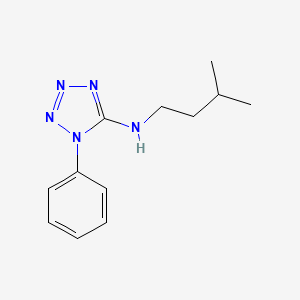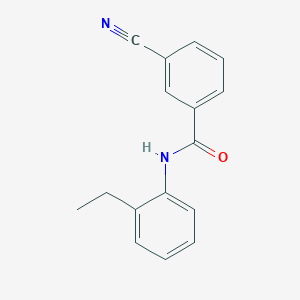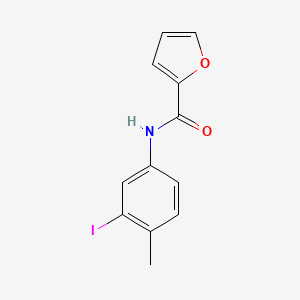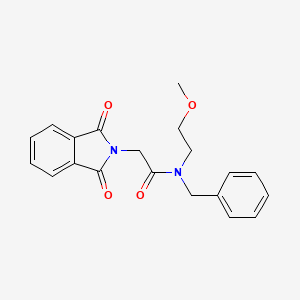
N-(3-methylbutyl)-1-phenyltetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-1-phenyltetrazol-5-amine, also known as NSP-989, is a novel compound with potential applications in scientific research. This compound belongs to the class of tetrazoles, which are widely used in medicinal chemistry due to their diverse biological activities. NSP-989 has been synthesized using various methods and has shown promising results in several scientific studies.
Wirkmechanismus
N-(3-methylbutyl)-1-phenyltetrazol-5-amine is believed to exert its biological effects by modulating the activity of GABA receptors. GABA receptors are the primary inhibitory receptors in the brain and play a crucial role in the regulation of anxiety, mood, and seizure activity. N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been shown to enhance the activity of GABA receptors, leading to anxiolytic, antidepressant, and antipsychotic effects. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been reported to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been reported to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the enhancement of GABA receptor activity. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been shown to have anticonvulsant, analgesic, anxiolytic, antidepressant, and antipsychotic effects in animal models. These effects are believed to be mediated by the modulation of GABA receptor activity and the inhibition of voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, the limitations of N-(3-methylbutyl)-1-phenyltetrazol-5-amine include its limited solubility in aqueous solutions and the lack of human clinical data. Therefore, further studies are needed to evaluate the safety and efficacy of N-(3-methylbutyl)-1-phenyltetrazol-5-amine in humans.
Zukünftige Richtungen
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has several potential future directions, including the development of new analogs with improved pharmacokinetic properties and the evaluation of its efficacy in human clinical trials. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine could be used as a tool compound to study the role of GABA receptors in various neurological and psychiatric disorders. Furthermore, N-(3-methylbutyl)-1-phenyltetrazol-5-amine could be used in combination with other drugs to enhance their therapeutic effects. Therefore, further studies are needed to explore the full potential of N-(3-methylbutyl)-1-phenyltetrazol-5-amine in scientific research.
Conclusion:
N-(3-methylbutyl)-1-phenyltetrazol-5-amine is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several scientific studies. N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and its mechanism of action involves the modulation of GABA receptor activity and the inhibition of voltage-gated sodium channels. N-(3-methylbutyl)-1-phenyltetrazol-5-amine has several advantages for lab experiments, including its high potency and selectivity for GABA receptors, but further studies are needed to evaluate its safety and efficacy in humans. The future directions of N-(3-methylbutyl)-1-phenyltetrazol-5-amine include the development of new analogs, the evaluation of its efficacy in human clinical trials, and its use as a tool compound in scientific research.
Synthesemethoden
N-(3-methylbutyl)-1-phenyltetrazol-5-amine can be synthesized using various methods, including the reaction of 3-methyl-1-butanol with phenylhydrazine to form 3-methyl-1-phenylhydrazine, followed by reaction with sodium azide and copper sulfate to form the tetrazole ring. Another method involves the reaction of 3-methyl-1-phenylhydrazine with ethyl chloroformate, followed by reaction with sodium azide and copper sulfate. These methods have been optimized to obtain high yields and purity of N-(3-methylbutyl)-1-phenyltetrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutyl)-1-phenyltetrazol-5-amine has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(3-methylbutyl)-1-phenyltetrazol-5-amine has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and mood disorders. Additionally, N-(3-methylbutyl)-1-phenyltetrazol-5-amine has been reported to have anticonvulsant and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-1-phenyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-10(2)8-9-13-12-14-15-16-17(12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXFKKJFWLZLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-1-phenyltetrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)



![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)


![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)

